
6-Fluoro-5-methylpyridin-3-amine
Overview
Description
6-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling reaction with arylboronic acids to introduce the fluorine atom . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
6-Fluoro-5-methylpyridin-3-amine has the molecular formula C₆H₇FN₂ and a molecular weight of approximately 126.13 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its primary mechanism of action involves modulation of potassium (K+) channels, which enhances neuronal impulse conduction by reducing intracellular potassium leakage. This property makes it particularly valuable in treating neurological disorders characterized by impaired neuronal signaling, such as multiple sclerosis (MS) .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. Its ability to modulate ion channels enhances its therapeutic potential in conditions like MS, where improving neuronal function is crucial .
Materials Science
The compound is also utilized in materials science for developing advanced materials, including liquid crystals and organic semiconductors. Its unique chemical structure allows it to participate in various chemical reactions, making it suitable for creating functional materials with specific properties .
Organic Synthesis
As an intermediate in organic synthesis, this compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds. It participates in several types of reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic molecules .
Biological Studies
Researchers employ this compound to study the effects of fluorinated compounds on biological systems. Its role as a potassium channel blocker allows for investigating enzyme inhibition and receptor binding dynamics. This research is critical for understanding how fluorinated compounds influence cellular functions and signaling pathways .
Potassium Channel Modulation
In vitro studies have shown that this compound effectively binds to potassium channels, influencing their activity under varying environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability .
Comparative Analysis with Analog Compounds
Comparative studies highlight the unique properties of this compound compared to other pyridine derivatives. While other analogs exhibit varying degrees of potassium channel blockade, this compound demonstrates superior lipophilicity and permeability across biological membranes .
Therapeutic Implications
The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling. Research indicates that it may improve walking abilities in MS patients similarly to existing treatments like 4-Aminopyridine (4AP) .
Summary of Biological Activities
Activity Type | Description |
---|---|
Potassium Channel Blockade | Modulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction. |
Neurological Applications | Potential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function. |
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways . The compound’s unique electronic properties, influenced by the fluorine atom, play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylpyridin-3-amine
- 6-Chloro-5-methylpyridin-3-amine
- 6-Bromo-5-methylpyridin-3-amine
Comparison
Compared to its analogs, 6-Fluoro-5-methylpyridin-3-amine exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and ability to form strong hydrogen bonds . These characteristics make it a valuable compound in drug design and materials science .
Biological Activity
6-Fluoro-5-methylpyridin-3-amine (C₆H₇FN₂) is a pyridine derivative notable for its biological activity, particularly as a potassium channel blocker. This compound is gaining attention for its potential therapeutic applications in neurology, especially in conditions like multiple sclerosis (MS) where modulation of ion channels can enhance neuronal function.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its molecular weight is approximately 126.13 g/mol. The unique combination of these substituents contributes to its distinct pharmacological properties compared to other similar compounds.
The primary mechanism of action for this compound is its ability to modulate potassium (K+) channels. By binding to these channels, it can reduce the leakage of intracellular K+, thereby enhancing impulse conduction in demyelinated axons. This effect is particularly beneficial in neurological disorders where improved neuronal signaling is crucial.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity as a potassium channel blocker. Its potency is comparable to that of 4-aminopyridine (4AP), a clinically used drug for improving walking in MS patients. Studies have shown that this compound can effectively modulate ion channel activity under varying pH levels and voltage conditions, which is essential for understanding its pharmacological profile.
Summary of Biological Activities
Activity Type | Description |
---|---|
Potassium Channel Blockade | Modulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction. |
Neurological Applications | Potential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function. |
Case Studies and Research Findings
- Potassium Channel Modulation : In vitro studies have demonstrated that this compound binds effectively to potassium channels, influencing their activity based on environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability.
- Comparative Analysis with Analog Compounds : Comparative studies with related compounds highlight the unique properties of this compound. For instance, while other pyridine derivatives exhibit varying degrees of potassium channel blockade, this compound shows superior lipophilicity and permeability across biological membranes.
- Therapeutic Implications : The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions aimed at achieving high purity suitable for research applications. The structural analysis reveals that the fluorine substitution plays a critical role in its biological activity by influencing the electronic properties of the molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoro-5-methylpyridin-3-amine, and how do substituent positions influence reactivity?
Methodological Answer: A practical approach involves adapting cross-coupling reactions for pyridine derivatives. For example, halogenated intermediates (e.g., 5-bromo-4-fluoro-pyridin-3-amine) can undergo Suzuki-Miyaura coupling with methyl boronic acids to introduce the methyl group at the 5-position. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., using KF in DMF) or via directed ortho-metalation strategies. The electron-withdrawing fluorine atom at the 6-position enhances the reactivity of adjacent positions for substitution, while steric hindrance from the methyl group at C5 may necessitate optimized coupling conditions (e.g., Pd catalysis, elevated temperatures) .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
- NMR : H and F NMR are critical for confirming substitution patterns. The fluorine atom at C6 will show a distinct F signal (δ ~ -110 to -120 ppm), while the methyl group at C5 will appear as a singlet (~δ 2.3 ppm) in H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHFN), with a molecular ion peak at m/z 139.0675 .
Q. What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store under inert gas (N or Ar) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture due to potential amine degradation .
- Light Sensitivity : Protect from UV light, as fluorinated pyridines may undergo photolytic cleavage of the C-F bond. Use amber glass vials for long-term storage .
Properties
IUPAC Name |
6-fluoro-5-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQKKYTJHXBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620667 | |
Record name | 6-Fluoro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-48-6 | |
Record name | 6-Fluoro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186593-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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